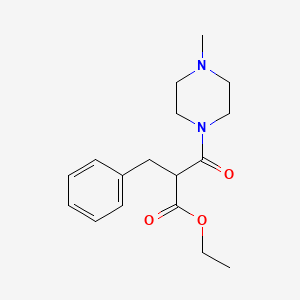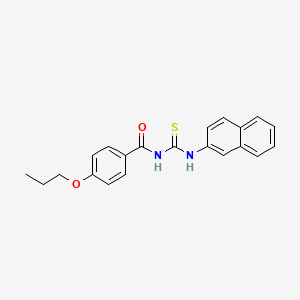![molecular formula C15H15ClO2S B3936502 1-Chloro-4-[2-(2-methoxyphenoxy)ethylsulfanyl]benzene](/img/structure/B3936502.png)
1-Chloro-4-[2-(2-methoxyphenoxy)ethylsulfanyl]benzene
概要
説明
1-Chloro-4-[2-(2-methoxyphenoxy)ethylsulfanyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a 2-(2-methoxyphenoxy)ethylsulfanyl group
準備方法
The synthesis of 1-Chloro-4-[2-(2-methoxyphenoxy)ethylsulfanyl]benzene can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 1-chloro-4-nitrobenzene with 2-(2-methoxyphenoxy)ethylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-Chloro-4-[2-(2-methoxyphenoxy)ethylsulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., iron powder). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Chloro-4-[2-(2-methoxyphenoxy)ethylsulfanyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its aromatic structure and functional groups make it a suitable candidate for binding studies.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-Chloro-4-[2-(2-methoxyphenoxy)ethylsulfanyl]benzene involves its interaction with molecular targets through various pathways. For example, in biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The presence of the methoxyphenoxy group can enhance its binding affinity and specificity for certain targets.
In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group. These substituents can affect the compound’s nucleophilicity and electrophilicity, thereby determining its behavior in different reactions.
類似化合物との比較
1-Chloro-4-[2-(2-methoxyphenoxy)ethylsulfanyl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-nitrobenzene: Lacks the methoxyphenoxyethylsulfanyl group, making it less versatile in certain chemical reactions.
2-Methoxyphenyl isocyanate: Contains a methoxy group but differs in its functional groups and reactivity.
1-Chloro-2-(4-methylphenyl)propane: Similar in having a chlorine-substituted benzene ring but differs in the alkyl substituent.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
特性
IUPAC Name |
1-chloro-4-[2-(2-methoxyphenoxy)ethylsulfanyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2S/c1-17-14-4-2-3-5-15(14)18-10-11-19-13-8-6-12(16)7-9-13/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOLYJQPTIBCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide](/img/structure/B3936422.png)

![4-[4-(2,3-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B3936439.png)
![4-tert-butyl-N-[4-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide](/img/structure/B3936440.png)

![2-[2-(2-isopropoxyphenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B3936463.png)
![2-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3936475.png)
![2-{[(1-Formylnaphthalen-2-yl)oxy]methyl}benzonitrile](/img/structure/B3936477.png)
![1,3-Dimethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene](/img/structure/B3936484.png)
![5-cyclopentyl-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3936488.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3936495.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3936509.png)
![(4-methylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3936510.png)
![8-[4-(2-Propan-2-ylphenoxy)butoxy]quinoline](/img/structure/B3936516.png)
